(5Z)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a thiazolidinone core, a prop-2-en-1-yl group, and a 2,4,6-trimethylphenyl substituent, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized through the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Attachment of 2,4,6-Trimethylphenyl Group: The final step involves the condensation of the intermediate with 2,4,6-trimethylbenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiazolidines using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, under low temperatures.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, interfere with receptor signaling pathways, and intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents.
Sulfonylidene Compounds: Compounds with similar sulfonylidene groups but different core structures.
Uniqueness
Structural Uniqueness: The combination of the thiazolidinone core with a prop-2-en-1-yl group and a 2,4,6-trimethylphenyl substituent is unique, providing distinct chemical and biological properties.
Biological Activity: The specific substituents contribute to its unique biological activities, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
(5Z)-3-prop-2-enyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-5-6-17-15(18)14(20-16(17)19)9-13-11(3)7-10(2)8-12(13)4/h5,7-9H,1,6H2,2-4H3/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVULZFCQIHTECG-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)N(C(=S)S2)CC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)S2)CC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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